Product packaging for Imidazo[1,2-a]pyrazin-6-ylmethanamine(Cat. No.:CAS No. 1313726-31-6)

Imidazo[1,2-a]pyrazin-6-ylmethanamine

Cat. No.: B3039761
CAS No.: 1313726-31-6
M. Wt: 148.17
InChI Key: ZMAQDTCKEBKJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imidazo[1,2-a]pyrazin-6-ylmethanamine is a nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features the privileged imidazo[1,2-a]pyrazine scaffold, recognized for its diverse pharmacological profiles and presence in investigational compounds targeting various disease pathways . The primary research value of this amine-functionalized derivative lies in its role as a versatile synthetic intermediate. The methanamine moiety provides a handle for further chemical modification, allowing researchers to develop novel urea derivatives, amides, and other molecular hybrids. This is particularly valuable for creating compound libraries for high-throughput screening and structure-activity relationship (SAR) studies . While research on the exact molecule is evolving, analogues of the imidazo[1,2-a]pyrazine core have demonstrated potent and selective biological activities in scientific literature. Notably, (Imidazo[1,2-a]pyrazin-6-yl)urea derivatives have been identified as promising antiproliferative agents, showing activity against non-small cell lung cancer (NSCLC) cell lines and suggesting a potential mechanism involving the reactivation of mutant p53 function . Furthermore, the imidazo[1,2-a]pyrazine scaffold has been investigated as a key structural component in inhibitors for various biological targets, including phosphoinositide kinases (PI3K), aurora kinase, and tyrosine kinase EphB4, highlighting its broad utility in oncology research . The scaffold's application also extends to other areas, such as the development of antagonists for Toll-like receptor 7 (TLR7) . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4 B3039761 Imidazo[1,2-a]pyrazin-6-ylmethanamine CAS No. 1313726-31-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyrazin-6-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-3-6-5-11-2-1-9-7(11)4-10-6/h1-2,4-5H,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAQDTCKEBKJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=CC2=N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Imidazo 1,2 a Pyrazin 6 Ylmethanamine and Its Structural Analogues

Classical and Modern Synthetic Approaches to the Imidazo[1,2-a]pyrazine (B1224502) Core

The construction of the bicyclic imidazo[1,2-a]pyrazine system can be achieved through a variety of synthetic routes, ranging from classical condensation reactions to modern multi-component and transition metal-catalyzed processes. These methods provide access to the core structure, which can then be further elaborated to yield target molecules like Imidazo[1,2-a]pyrazin-6-ylmethanamine.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex heterocyclic systems in a single, atom-economical step. rsc.org The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, is a prominent method for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines and their pyrazine (B50134) analogues. mdpi.comresearchgate.net This reaction typically involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide. researchgate.net

An efficient iodine-catalyzed, one-pot, three-component condensation has been reported for the synthesis of imidazo[1,2-a]pyrazines. rsc.orgrsc.org In this method, an in-situ generated product from the reaction between an aryl aldehyde and 2-aminopyrazine (B29847) undergoes a [4+1] cycloaddition with an isocyanide to afford the desired imidazo[1,2-a]pyrazine derivatives in good yields. rsc.orgrsc.org The use of iodine as a catalyst is advantageous due to its low cost, ready availability, and benign nature. nih.gov Microwave irradiation has also been employed to accelerate these MCRs, significantly reducing reaction times. nih.gov

ReactantsCatalyst/ConditionsProductYieldReference
2-Aminopyrazine, Aryl Aldehyde, tert-Butyl IsocyanideIodine, Room Temperature3-(tert-Butylamino)imidazo[1,2-a]pyrazine derivativeModerate to Good rsc.orgnih.gov
2-Aminopyrazines, Perfluorooctanesulfonyl-tagged Benzaldehydes, IsocyanidesMicrowave irradiation3-Aminoimidazo[1,2-a]pyrazine derivativesNot specified nih.gov
2-Aminopyrazine, Aldehydes, IsocyanidesEucalyptol (green solvent)Substituted Imidazo[1,2-a]pyrazinesNot specified researchgate.net

Intramolecular Cyclization and Condensation Pathways

Intramolecular cyclization represents a fundamental strategy for the formation of the imidazo[1,2-a]pyrazine ring. These pathways often involve the formation of a key intermediate that subsequently undergoes ring closure. A common approach involves the initial reaction of a 2-aminopyrazine with an α-haloketone, followed by intramolecular cyclization to form the fused imidazole (B134444) ring.

More advanced methods utilize tandem reaction sequences. For instance, a metal-free heteroannulation reaction has been developed that proceeds through a Knoevenagel condensation, followed by an aza–ene addition and an intramolecular cyclization to efficiently produce imidazo[1,2-a]pyridine (B132010) and related heterocyclic systems. researchgate.net Similarly, palladium-catalyzed intramolecular C-H amination has been utilized to construct the core of related imidazo-fused heterocycles. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Functionalization

While often used for functionalization (see section 2.2.2), transition metal-catalyzed reactions can also be integral to the construction of the core structure. For example, a copper(I)-catalyzed reaction between pyrazin-2-amine and aldehydes has been shown to produce imidazo[1,2-a]pyrazines. thieme-connect.com This reaction is proposed to proceed through the formation of an imine, followed by a copper-mediated oxidative cyclization. thieme-connect.com

Palladium catalysis is also employed in heteroannulation reactions. A sequence involving a Sonogashira coupling followed by heteroannulation has been used to synthesize substituted 5H-pyrrolo[2,3-b]pyrazines, demonstrating the utility of these methods in building complex fused pyrazine systems. rsc.org These catalytic approaches offer mild reaction conditions and tolerate a range of functional groups. thieme-connect.com

Regioselective Functionalization and Derivatization Strategies

Once the imidazo[1,2-a]pyrazine core is assembled, regioselective functionalization is crucial for introducing the desired substituents, such as the methanamine group at the C6 position. Most synthetic approaches involve either electrophilic bromination followed by cross-coupling or direct C-H functionalization. nih.gov

Organometallic Approaches for Targeted Substitutions (e.g., Zinc and Magnesium Intermediates)

Recent advancements have utilized organometallic intermediates for the highly regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold. rsc.org The use of sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl, allows for selective deprotonation at specific positions of the heterocyclic ring. rsc.orgresearchgate.netrsc.org

For instance, the metalation of 6-chloroimidazo[1,2-a]pyrazine (B1590719) with TMPMgCl·LiCl leads to a selective magnesiation at the C3 position. Quenching this magnesium intermediate with various electrophiles yields 3,6-disubstituted imidazo[1,2-a]pyrazines. nih.govrsc.org Interestingly, switching the base to TMP₂Zn·2MgCl₂·2LiCl results in a complete regioselectivity switch, affording a diheteroarylzinc intermediate that, upon reaction with electrophiles, provides 5,6-disubstituted imidazo[1,2-a]pyrazines. nih.govrsc.org This calculation-assisted approach allows for a rational design of functionalization strategies for this underexplored heterocycle. nih.govrsc.orgresearchgate.net

SubstrateReagentIntermediatePosition of FunctionalizationProductYield RangeReference
6-Chloroimidazo[1,2-a]pyrazineTMPMgCl·LiClMagnesium derivativeC33,6-Disubstituted imidazo[1,2-a]pyrazines40-78% nih.govrsc.org
6-Chloroimidazo[1,2-a]pyrazineTMP₂Zn·2MgCl₂·2LiClDiheteroarylzinc derivativeC55,6-Disubstituted imidazo[1,2-a]pyrazines52-85% nih.govrsc.org

Halogenation and Subsequent Cross-Coupling Reactions

A well-established and versatile strategy for functionalizing the imidazo[1,2-a]pyrazine core involves initial halogenation, typically bromination, followed by a transition metal-catalyzed cross-coupling reaction. nih.gov Electrophilic bromination of the imidazo[1,2-a]pyrazine scaffold often occurs at positions of highest electron density. For example, bromination with N-Bromosuccinimide (NBS) is an efficient method for introducing a bromine atom onto the pyrazine ring, which then serves as a handle for further diversification.

The resulting halo-imidazo[1,2-a]pyrazines are excellent substrates for various palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds. nih.govnih.gov

Negishi Coupling: Reaction with organozinc reagents, allowing for the introduction of functionalized aryl, alkyl, and benzylic groups. nih.govresearchgate.net Palladium-PEPPSI complexes have been shown to be effective catalysts for these transformations. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. rsc.org

This two-step sequence provides a reliable and flexible route to a wide array of substituted imidazo[1,2-a]pyrazines, which are precursors to compounds like this compound.

Advancements in Green and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds, including imidazo[1,2-a]pyrazines. These efforts aim to reduce the environmental impact of chemical processes by designing safer chemicals and processes, minimizing waste, and reducing energy consumption.

Catalyst Design for Environmentally Benign Reactions

The design and application of environmentally benign catalysts are central to the development of sustainable synthetic methods for imidazo[1,2-a]pyrazines. Research has focused on replacing hazardous and stoichiometric reagents with more efficient and recyclable catalytic systems.

One of the most prominent strategies for the synthesis of the imidazo[1,2-a]pyrazine core is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction that offers high atom economy. The choice of catalyst in this reaction is crucial for its efficiency and environmental footprint. While various Lewis and Brønsted acids can catalyze the GBB reaction, several have drawbacks such as being expensive, hazardous, or producing significant waste.

In this context, iodine has emerged as a cost-effective, readily available, and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyrazines. rsc.orgnih.gov An efficient one-pot, three-component condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide can be effectively catalyzed by molecular iodine at room temperature, offering good yields and a simple workup procedure. rsc.orgnih.gov

Another class of green catalysts that have been successfully employed are heteropolyacids , such as phosphotungstic acid (HPW). These catalysts are attractive due to their strong Brønsted acidity, non-toxic nature, and thermal stability. Although much of the reported work focuses on the synthesis of imidazo[1,2-a]pyridines, the principles are applicable to their pyrazine analogues.

The following table summarizes some of the environmentally benign catalysts used in the synthesis of imidazo[1,2-a]pyrazine and related scaffolds.

CatalystReaction TypeAdvantages
IodineGroebke–Blackburn–BienayméCost-effective, readily available, benign, room temperature conditions
Phosphotungstic Acid (HPW)Groebke–Blackburn–BienayméGreen, cheap, non-toxic, thermally stable
Palladium CatalystsAmino- or alkoxycarbonylationHigh efficiency in C-N and C-C bond formation

Solvent and Energy Efficiency in Imidazo[1,2-a]pyrazine Synthesis

The choice of solvent and energy source are critical parameters in developing sustainable synthetic protocols. Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to the environmental impact of chemical processes.

Significant progress has been made in utilizing greener solvents for the synthesis of imidazo[1,2-a]pyrazines. A notable example is the use of a mixture of water and isopropanol (B130326) (IPA) as a reaction medium. This solvent system has been successfully employed in a catalyst-free annulation reaction of 2-aminopyrazines with α-bromoketones under microwave irradiation to produce imidazo[1,2-a]pyrazines in excellent yields. This approach offers the dual benefits of using an environmentally friendly solvent and avoiding the need for a catalyst.

In addition to greener solvents, microwave-assisted synthesis has emerged as a key technology for improving energy efficiency. Microwave heating can significantly reduce reaction times from hours to minutes, leading to substantial energy savings and often resulting in higher yields and cleaner reaction profiles. The combination of microwave irradiation with green solvents represents a powerful strategy for the sustainable synthesis of imidazo[1,2-a]pyrazines.

The table below highlights advancements in solvent and energy efficiency for the synthesis of the imidazo[1,2-a]pyrazine scaffold.

Solvent SystemEnergy SourceReaction TypeKey Advantages
Water-Isopropanol (H₂O-IPA)Microwave IrradiationCatalyst-free annulationGreen solvent, catalyst-free, rapid reaction
EucalyptolConventional HeatingGroebke–Blackburn–BienayméBio-based solvent, sustainable
Ethylene GlycolConventional HeatingGroebke–Blackburn–BienayméBiodegradable, sustainable

Retrosynthetic Analysis and Pathway Design for Complex this compound Structures

The development of synthetic routes to complex molecules containing the this compound core requires a strategic retrosynthetic approach. This involves disconnecting the target molecule into simpler, commercially available, or readily synthesizable starting materials. A key challenge in the synthesis of these molecules is the regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold, particularly at the 6-position.

A plausible retrosynthetic analysis for a complex derivative of this compound would involve the following key disconnections:

Disconnection of the methanamine side chain: The C-N bond of the aminomethyl group at the 6-position can be disconnected. This leads to a 6-functionalized imidazo[1,2-a]pyrazine, such as a 6-halide or a 6-aldehyde, which can then be converted to the desired methanamine.

Disconnection of the imidazo[1,2-a]pyrazine core: The core itself can be disconnected via established synthetic methods, such as the GBB reaction or the condensation of a 2-aminopyrazine with an α-haloketone.

Based on this analysis, a forward synthetic pathway can be designed. A critical step is the introduction of a functional group at the 6-position that can be elaborated into the methanamine moiety. Recent advancements in C-H functionalization and cross-coupling reactions have provided powerful tools for this purpose.

For instance, a Negishi cross-coupling reaction can be employed to introduce an aryl or alkyl group at the 6-position of a pre-functionalized imidazo[1,2-a]pyrazine. nih.gov This strategy often starts with a halogenated imidazo[1,2-a]pyrazine, which can be prepared from the corresponding halogenated 2-aminopyrazine.

Another approach involves the palladium-catalyzed amino- or alkoxycarbonylation of a 6-haloimidazo[1,2-a]pyrazine. This would introduce a carbonyl group at the 6-position, which can then be converted to the methanamine through reductive amination or other standard functional group transformations.

A proposed synthetic pathway for a complex this compound derivative is outlined below:

Synthesis of the Imidazo[1,2-a]pyrazine Core: A substituted 2-aminopyrazine is reacted with an appropriate α-haloketone to construct the core heterocyclic system. To facilitate functionalization at the 6-position, a 2-amino-5-halopyrazine could be used as the starting material.

Functionalization at the 6-position: The 6-haloimidazo[1,2-a]pyrazine is then subjected to a palladium-catalyzed cross-coupling reaction to introduce a suitable precursor for the methanamine group. For example, a cyano group can be introduced via a Rosenmund-von Braun reaction.

Elaboration to the Methanamine: The cyano group can be reduced to the corresponding aminomethyl group using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Further Derivatization: The resulting primary amine can then be further functionalized to introduce additional complexity to the target molecule.

This strategic approach, combining established methods for the synthesis of the imidazo[1,2-a]pyrazine core with modern cross-coupling and functionalization techniques, provides a versatile platform for the synthesis of complex this compound structures.

Structure Activity Relationship Sar and Rational Design in Imidazo 1,2 a Pyrazin 6 Ylmethanamine Research

Systematic Evaluation of Substituent Effects on Biological Profiles

The biological profile of imidazo[1,2-a]pyrazine (B1224502) derivatives can be finely tuned by introducing various substituents at different positions on the bicyclic core. Researchers have extensively studied these modifications to optimize potency, selectivity, and pharmacokinetic properties.

Modifications at the C2, C3, C6, and C8 positions of the imidazo[1,2-a]pyrazine core have been shown to significantly influence the compound's biological activity.

C2 Position: Substitutions at the C2 position are common. For instance, in a series of imidazo[1,2-a]pyrazines developed as AMPAR negative modulators, incorporating a para-fluorophenyl group at C2 retained potency and improved lipophilic ligand efficiency compared to a para-chlorophenyl group. nih.gov In another study on anticancer agents, various aryl and heteroaryl substitutions at C2 were explored to probe the binding pocket of target proteins. nih.gov

C3 Position: The C3 position is also a key site for modification. Regioselective bromination at this position allows for further functionalization through coupling reactions. In the development of AMPAR modulators, holding the C2 substituent constant while varying aromatic groups at the C3 position revealed the importance of a hydrogen-bond donor for potency. nih.gov A dramatic difference in potency was observed between a phenol (B47542) group (pIC₅₀ = 7.9) and a methoxyphenyl group (pIC₅₀ = 6.3) at this position. nih.gov

C6 Position: While much of the available literature focuses on other positions, the C6 position is also critical for influencing activity. In the closely related imidazo[1,2-a]pyridine (B132010) series, modifications at the C6 position were found to be crucial for retaining activity against Rab geranylgeranyl transferase (RGGT). nih.gov The nature, bulkiness, and length of the substituent at C6 directly influenced the inhibitory activity. nih.gov This suggests that similar strategic modifications at the C6 position of the imidazo[1,2-a]pyrazine core, such as the methanamine group, are pivotal for defining the molecule's interaction with its biological target.

C8 Position: The C8 position has been extensively studied, particularly with the introduction of amine groups. nih.gov In the pursuit of Aurora kinase inhibitors, bioisosteric replacement strategies were applied to optimize the 8-position of the imidazo[1,2-a]pyrazine core, leading to the identification of potent dual Aurora A/B inhibitors. nih.gov For AMPAR modulators, selective displacement of a chloro group at C8 with various amines was a key synthetic step to build a library of active compounds. nih.gov

Table 1: Summary of Substituent Effects on Imidazo[1,2-a]pyrazine Derivatives

Position Type of Substitution Observed Impact on Biological Activity Reference(s)
C2 para-fluorophenyl vs. para-chlorophenyl Retained potency and improved lipophilic ligand efficiency. nih.gov
C3 Phenol vs. Methoxyphenyl A hydrogen-bond donor (phenol) dramatically increased potency. nih.gov
C6 Various substituents (on related scaffolds) Nature, bulkiness, and length of substituent influenced inhibitory activity. nih.gov

| C8 | Amines and other bioisosteres | Introduction of amines improved antioxidant activity; optimization led to potent kinase inhibitors. | nih.gov |

Amine moieties, particularly when introduced at the C8 position, play a crucial role in enhancing the pharmacological properties of imidazo[1,2-a]pyrazine derivatives. A study focused on developing novel antioxidants found that amination at the C8 position generally improves activity. In this research, various cyclic and acyclic secondary amines such as morpholine, piperidine, and imidazole (B134444) were introduced via nucleophilic substitution on an 8-bromo-imidazo[1,2-a]pyrazine intermediate.

Furthermore, a series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed as inhibitors of the VirB11 ATPase HP0525, a key component in bacterial secretion systems. nih.gov The development of these compounds with substitutions at both C2/C3 and an amine at C8 was used to probe the SAR of these potential antibacterial agents. nih.gov Similarly, multi-substituted 3,8-diaminoimidazo[1,2-a]pyrazines have been prepared and investigated for Hsp90 inhibitory activity. The linearity and lipophilicity of the amine portion in the related imidazo[1,2-a]pyridine series were also found to be critical for improving in vivo efficacy and pharmacokinetic profiles in antitubercular agents. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to identify novel core structures with improved properties while retaining key binding interactions. researchgate.net These techniques have been successfully applied to the imidazo[1,2-a]pyrazine scaffold.

In one example, a scaffold hopping exercise using computational methods based on 3D shape and electrostatic similarity was conducted to find alternatives to a triazolopyridine core for mGlu2 positive allosteric modulators (PAMs). This led to the identification of the imidazo[1,2-a]pyrazin-8-one scaffold as a promising new chemotype with encouraging activity and reduced lipophilicity. nih.gov

Bioisosteric replacement is often used to optimize a specific position on a known scaffold. This approach was applied to the C8 position of the imidazo[1,2-a]pyrazine core to develop potent Aurora kinase inhibitors. nih.gov By replacing a known functional group with various bioisosteres, researchers were able to modulate the compound's activity and identify new potent inhibitors. nih.gov These strategies are essential for expanding into new chemical spaces and overcoming liabilities of an existing chemical series, such as poor metabolic stability. nih.govresearchgate.net

Lead Compound Optimization and Development Principles

The process of lead optimization involves refining an initial "hit" compound to produce a clinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties. This iterative process relies heavily on the SAR data generated.

For the imidazo[1,2-a]pyrazine scaffold, optimization efforts have focused on several key areas. A primary principle is the systematic modification of substituents on the core to enhance target engagement and cellular activity. For instance, through structural optimization and a ring fusion strategy, a series of novel imidazo[1,2-a]pyrazine derivatives were designed as tubulin polymerization inhibitors, with the lead compound exhibiting potent anti-proliferative activity with an IC₅₀ of 23 nM. nih.gov

Another key principle involves improving the compound's drug-like properties. In the development of antitubercular agents from the related imidazo[1,2-a]pyridine series, optimization focused on the amine side chain. nih.gov It was discovered that the linearity and lipophilicity of this part of the molecule were critical for improving both efficacy and the pharmacokinetic profile, leading to candidates with excellent oral bioavailability. nih.gov Similarly, for imidazo[1,2-a]pyrazine AMPAR modulators, an initial potent and brain-penetrant lead suffered from high in vivo clearance, preventing further development and highlighting the critical need to optimize metabolic stability alongside potency. nih.gov

Pharmacological and Mechanistic Investigations of Imidazo 1,2 a Pyrazin 6 Ylmethanamine and Its Derivatives

Interactions with Key Biological Targets and Molecular Pathways

Derivatives of imidazo[1,2-a]pyrazin-6-ylmethanamine have been the subject of extensive research, revealing their ability to modulate various biological pathways critical in disease pathogenesis. These interactions range from the inhibition of key enzymes to the modulation of cellular receptors and transcription factor pathways.

The dysregulation of protein kinases is a hallmark of many diseases, most notably cancer. Imidazo[1,2-a]pyrazine (B1224502) derivatives have been identified as potent inhibitors of several important kinases.

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is common in human cancers. A function-oriented synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine (B131497) derivatives has led to the discovery of potent dual PI3K/mTOR inhibitors. One derivative, compound 42, exhibited exceptional dual inhibitory activity with IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. This compound demonstrated significant in vitro and in vivo anti-tumoral activities, highlighting the potential of this scaffold in targeting the PI3K/Akt/mTOR pathway.

Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is linked to tumorigenesis. Novel imidazo[1,2-a]pyrazine-based compounds have been developed as potent Aurora kinase inhibitors. Optimization of a lead compound, which initially lacked oral bioavailability, led to the discovery of fluoroamine and deuterated analogues with improved pharmacokinetic profiles. This research underscores the potential of this chemical class in developing mitotic inhibitors for cancer therapy.

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibitors are a major focus of cancer drug development. Novel imadazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as CDK9 inhibitors. A derivative with a pyridin-4-yl group at position 2 and a benzyl (B1604629) group at position 3 of the imidazo[1,2-a]pyrazine core (compound 3c) showed the most potent CDK9 inhibitory activity with an IC50 of 0.16 µM. nih.gov The cytotoxic effects of these inhibitors were found to correlate with their inhibitory activity against CDK9. nih.gov

Brk/PTK6, STAT3: Breast tumor kinase (Brk), also known as protein tyrosine kinase 6 (PTK6), is a non-receptor tyrosine kinase implicated in breast cancer and other epithelial cancers. A series of substituted imidazo[1,2-a]pyrazin-8-amines were discovered as novel Brk/PTK6 inhibitors, with some compounds exhibiting low-nanomolar inhibition activity and high selectivity. While the direct inhibition of STAT3 by imidazo[1,2-a]pyrazine derivatives is less documented, the inhibition of upstream kinases like Brk/PTK6 can indirectly affect STAT3 signaling, a critical pathway in cancer cell proliferation and survival. Relatedly, a novel imidazo[1,2-a]pyridine (B132010) derivative was found to suppress the expression of COX-2 and iNOS genes, with curcumin (B1669340) enhancing its inhibitory effects in breast and ovarian cancer cells, a process linked to the STAT3/NF-κB pathway. uobaghdad.edu.iq

EphB4: The EphB4 receptor tyrosine kinase is involved in angiogenesis and is often upregulated in various cancers. A novel series of imidazo[1,2-a]pyrazine diarylureas has been discovered that demonstrates nanomolar potency for the EphB4 receptor, in addition to activity against other receptor tyrosine kinases. nih.gov This suggests a multi-targeted anti-angiogenic potential for this class of compounds. nih.gov

The therapeutic reach of imidazo[1,2-a]pyrazine derivatives extends beyond kinase inhibition to other critical enzyme families.

VirB11 ATPase: The VirB11 ATPase is a key component of the type IV secretion system in bacteria like Helicobacter pylori, which is implicated in gastric ulcers and cancer. researchgate.net Imidazo[1,2-a]pyrazine compounds have been identified as potential ATP mimics and inhibitors of the H. pylori VirB11 ATPase, HP0525. nih.gov One lead compound demonstrated an IC50 of 7 µM and was shown to be a competitive inhibitor of ATP. nih.gov

Acetylcholinesterase and Butyrylcholinesterase: These enzymes are key targets in the management of Alzheimer's disease. A series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives were designed and synthesized as acetylcholinesterase (AChE) inhibitors. One compound, 14r, emerged as the most potent AChE inhibitor with an IC50 value of 0.47 µM and also showed moderate inhibitory activity against butyrylcholinesterase (BuChE) with an IC50 of 11.02 µM. rdd.edu.iq

Phosphodiesterases (PDEs): Cyclic nucleotide phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. New imidazo[1,2-a]pyrazine derivatives have been shown to inhibit PDE isoenzyme types III and IV. researchgate.net Derivatives with a cyano group at position 2 were particularly potent in inhibiting the type III isoenzyme. researchgate.net More recently, imidazo[1,2-a]pyrazine derivative 7 was identified as a highly potent and selective inhibitor of ENPP1, a negative regulator of the cGAS-STING pathway, with an IC50 value of 5.70 or 9.68 nM. nih.gov

Imidazo[1,2-a]pyrazine derivatives also interact with important cellular receptors.

GABA-A Receptors: While direct studies on imidazo[1,2-a]pyrazine's interaction with GABA-A receptors are limited, the closely related imidazo[1,2-a]pyrimidine (B1208166) scaffold has been extensively studied as a source of functionally selective GABA-A receptor benzodiazepine (B76468) binding site ligands. nih.gov These compounds can exhibit selectivity for the α3 subtype over the α1 subtype, suggesting potential applications in anxiety disorders. nih.gov

Adenosine (B11128) A2A Receptors: Antagonists of the adenosine A2A receptor are being explored as potential therapeutics for neurological disorders and as cancer immunotherapies. Novel derivatives of benzo rsc.orgimidazo[1,2-a]pyrazin-1-amine have been designed and evaluated for their A2A receptor antagonist activity, with some compounds displaying encouraging binding affinities in the nanomolar range (IC50 of 9–300 nM).

The ability to modulate transcription factor activity is another important aspect of the pharmacological profile of these compounds.

p53 Reactivation: The tumor suppressor protein p53 is frequently mutated in cancer. A series of (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized, and one derivative, 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea, was found to exhibit cytostatic activity against a non-small cell lung cancer cell line. Mechanistic studies revealed a selective dose-dependent response in a p53-mutant cell line and an overexpression of the TP53 gene induced by the compound, suggesting a promising reactivation of mutant p53.

Preclinical Efficacy in Disease Models

The diverse molecular interactions of imidazo[1,2-a]pyrazine derivatives translate into significant preclinical efficacy, particularly in the realm of oncology.

Derivatives of imidazo[1,2-a]pyrazine have demonstrated potent anti-proliferative activity against a wide range of cancer cell lines.

In Vitro Studies: A series of novel imidazo[1,2-a]pyrazine derivatives designed as potential tubulin inhibitors displayed potent anti-proliferative activities against several cancer cell lines, including HepG-2 (liver), HCT-116 (colon), A549 (lung), and MDA-MB-231 (breast) cells, with activities ranging from micromolar to nanomolar concentrations. Compound TB-25, for instance, showed a very strong inhibitory effect against HCT-116 cells with an IC50 of 23 nM. Other studies have reported significant anticancer activities for various derivatives against Hep-2, HepG2, and MCF-7 cell lines. For example, one study found that compound 10b, an imidazo[1,2-a]pyrazine derivative, had IC50 values of 20 µM (Hep-2), 18 µM (HepG2), 21 µM (MCF-7), and 16 µM (A375).

In Vivo Models: The promising in vitro results have been corroborated in animal models. An imidazo[1,2-a]pyrazine derivative (compound 7), a potent ENPP1 inhibitor, was shown to enhance the antitumor efficacy of an anti-PD-1 antibody in a murine model. nih.gov The combination therapy achieved a tumor growth inhibition rate of 77.7% and improved survival. nih.gov Furthermore, a potent PI3K/mTOR dual inhibitor from the imidazo[1,2-a]pyrazine class, compound 42, exhibited significant in vivo anti-tumoral activities.

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyrazine derivatives.

Compound IDCancer Cell LineIC50 (µM)
TB-25 HCT-116 (Colon)0.023
Compound 3c MCF7 (Breast)6.66 (average)
HCT116 (Colon)
K652 (Leukemia)
Compound 10b Hep-2 (Laryngeal)20
HepG2 (Liver)18
MCF-7 (Breast)21
A375 (Melanoma)16

Antimicrobial and Anti-infective Applications

Derivatives of the imidazo[1,2-a]pyrazine class have demonstrated a broad spectrum of antimicrobial and anti-infective properties.

Antibacterial and Antifungal Activity:

Research has shown that various substituted imidazo[1,2-a]pyrazine derivatives exhibit notable antibacterial and antifungal activities. For instance, a series of synthesized derivatives displayed significant antibacterial effects against Staphylococcus aureus. nih.gov Certain compounds within this class also showed considerable efficacy against the fungi Candida albicans and Aspergillus niger. nih.gov The substitutions at different positions on the imidazo[1,2-a]pyrazine ring system play a crucial role in determining the antimicrobial potency. nih.gov

Antiviral Activity:

The imidazo[1,2-a]pyrazine scaffold has been identified as a promising framework for the development of antiviral agents. One study highlighted a derivative, referred to as A4, which demonstrated potent and broad-spectrum anti-influenza activity. This particular compound was found to be effective against oseltamivir-resistant strains of the H1N1 influenza virus. The antiviral mechanism of A4 was linked to its ability to induce the clustering of the viral nucleoprotein (NP) and prevent its accumulation in the nucleus. It was confirmed through surface plasmon resonance assays and molecular docking that A4 directly binds to the viral NP.

Antituberculosis Activity:

While specific studies on this compound's antituberculosis activity are not widely available, the broader class of imidazo[1,2-a]pyridines, a related scaffold, has shown significant promise in this area. These compounds have been investigated as potent agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govnih.gov This suggests that the imidazo[1,2-a]pyrazine core could also serve as a basis for the development of novel antituberculosis drugs.

The following table summarizes the antimicrobial activities of selected Imidazo[1,2-a]pyrazine derivatives.

DerivativeTarget Organism/VirusActivity/MechanismReference
A4 Influenza A Virus (including oseltamivir-resistant H1N1)Potent and broad-spectrum antiviral activity; induces clustering of viral nucleoprotein (NP) and prevents its nuclear accumulation.
Various substituted derivatives Staphylococcus aureus (Bacteria)Pronounced antibacterial activity. nih.gov
Various substituted derivatives Candida albicans, Aspergillus niger (Fungi)Excellent zone of inhibition. nih.gov

Neuroscience and Central Nervous System Applications

The imidazo[1,2-a]pyrazine scaffold has been explored for its potential applications in the field of neuroscience. A notable study identified derivatives of this class as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. These compounds were found to partially disrupt the interaction between the TARP and the pore-forming subunit of the ion channel. This discovery highlights the potential of imidazo[1,2-a]pyrazine derivatives in modulating glutamatergic neurotransmission, which is crucial for numerous central nervous system (CNS) functions.

Anti-inflammatory and Immunomodulatory Effects

Derivatives of imidazo[1,2-a]pyrazines have been noted for their potential anti-inflammatory properties. nih.gov While detailed mechanistic studies specifically on this compound are limited, the general class of compounds is recognized for its anti-inflammatory potential. nih.gov This activity is often associated with the modulation of key inflammatory pathways.

Antioxidant Activity and Related Mechanisms

Several studies have investigated the antioxidant properties of imidazo[1,2-a]pyrazine derivatives. A series of these compounds were synthesized and evaluated for their ability to scavenge free radicals. nih.gov The antioxidant capacity was assessed and compared to the standard antioxidant, ascorbic acid (vitamin C). nih.gov It was observed that substitutions at various positions of the imidazo[1,2-a]pyrazine framework significantly influenced the antioxidant activity. nih.gov For instance, amination at the C8 position was found to enhance the radical scavenging properties of these compounds. nih.gov

The table below presents the antioxidant activity of some imidazo[1,2-a]pyrazine derivatives.

DerivativeAntioxidant Activity (IC50)Comparison to StandardReference
Unsubstituted imidazo[1,2-a]pyrazines ~22.43 - 28.14 µM- nih.gov
Structurally modified derivatives 8.54 - 14.26 µMComparable to ascorbic acid (5.84 µM) nih.gov

Mechanisms of Action at the Cellular and Subcellular Level

The diverse pharmacological effects of imidazo[1,2-a]pyrazine derivatives are a result of their interaction with various cellular and subcellular targets. Research has begun to elucidate the specific mechanisms through which these compounds exert their biological activities.

One of the identified mechanisms of action is the inhibition of the PI3K/mTOR signaling pathway. This pathway is critical for cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer. Certain imidazo[1,2-a]pyridine derivatives, a closely related class of compounds, have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Another important molecular target for some imidazo[1,2-a]pyrazine derivatives is tubulin. By inhibiting tubulin polymerization, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, migration, and intracellular transport. This disruption ultimately leads to cell cycle arrest in the G2/M phase and apoptosis.

Furthermore, some derivatives have been found to act as potent and selective inhibitors of the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 is a negative regulator of the cGAS-STING pathway, which plays a crucial role in the innate immune response to infection and cancer. By inhibiting ENPP1, these compounds can enhance the immune response.

Computational and Theoretical Studies in Imidazo 1,2 a Pyrazin 6 Ylmethanamine Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of ligands to their macromolecular targets. For the imidazo[1,2-a]pyrazine (B1224502) scaffold, these methods have been instrumental in elucidating binding modes and rationalizing structure-activity relationships (SAR) for various biological targets.

In the pursuit of new anticancer agents, molecular docking has shown that imidazo[1,2-a]pyrazine derivatives can fit effectively into the colchicine-binding site of tubulin. nih.gov One such derivative, TB-25, was shown to dock well within this site, overlapping with the known tubulin inhibitor CA-4, which helps to explain its potent antiproliferative activity. nih.gov Similarly, docking studies have been crucial in developing inhibitors for Aurora kinases. The analysis of interactions between ligands and the pocket's amino acids can elucidate the inhibition pathway. researchgate.net For example, the imidazo[1,2-a]pyrazine core has been observed to form hydrogen bonds with the main chain of Ala213 within the Aurora kinase binding site. researchgate.net

For parasitic diseases like leishmaniasis, a homology model of Leishmania major casein kinase 1 (L-CK1.2) was used for docking studies. nih.gov These simulations provided structural explanations for the inhibitory activity of different derivatives, highlighting the role of specific substitutions at the C3 position of the imidazo[1,2-a]pyrazine core in achieving nanomolar inhibition. nih.gov

To complement the static views offered by docking, molecular dynamics simulations provide insights into the stability of ligand-protein complexes over time. In one study targeting the NPY1R protein, an imidazo[1,2-a]pyrazine derivative was subjected to a 500ns MD simulation. researchgate.net The results showed a stable root-mean-square deviation (RMSD), indicating the stability of the protein's conformation upon binding the ligand. researchgate.net

Target ProteinDerivative/ScaffoldComputational MethodKey Interacting ResiduesReference
TubulinTB-25Molecular DockingColchicine Binding Site nih.gov
Aurora KinaseImidazo[1,2-a]pyrazine coreMolecular DockingAla213, Asp274 researchgate.net
L. major Casein Kinase 1.2Imidazo[1,2-a]pyrazine coreHomology Modeling & DockingNot specified nih.gov
NPY1R ProteinImidazopyrazine derivativeMolecular Dynamics (500ns)Not specified researchgate.net

Virtual Screening and Chemoinformatics for Novel Ligand Identification

Virtual screening and chemoinformatics are essential for efficiently searching large chemical libraries to identify novel ligands and for optimizing initial "hits" into more potent "leads." These approaches have been successfully applied to the discovery of new imidazo[1,2-a]pyrazine-based compounds.

A notable example is the discovery of imidazo[1,2-a]pyrazines as selective negative modulators of AMPA receptors associated with the TARP γ-8 protein. nih.gov The discovery process began with a high-throughput screening (HTS) campaign that identified an initial imidazo[1,2-a]pyrazine hit (compound 5). nih.gov Subsequent chemoinformatic-driven efforts, including extensive structure-activity relationship (SAR) optimization, led to the development of subnanomolar, brain-penetrant leads. nih.gov This process involved systematically modifying the scaffold, such as making substitutions at the 8-position and performing Suzuki couplings at the 3-position, to improve potency and pharmacokinetic properties. nih.gov

Although applied to the related imidazo[1,2-a]pyridine (B132010) scaffold, the "NTD drug discovery booster" is an innovative virtual screening methodology that demonstrates the power of collaborative, in silico approaches. nih.govresearchgate.net This process involves ligand-based virtual screening across multiple large, proprietary databases to identify and test analogues of an initial hit compound. researchgate.net This iterative screening and result-sharing process allows for a rapid and thorough investigation of the pharmacophore and exploration of the chemical space around the core scaffold, a strategy directly applicable to the imidazo[1,2-a]pyrazine core for identifying novel ligands. nih.govresearchgate.net

Quantum Chemical Calculations for Reactivity and Regioselectivity Prediction (e.g., pKa, N-basicity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for predicting the intrinsic electronic properties of molecules, which in turn govern their chemical reactivity and regioselectivity. For the imidazo[1,2-a]pyrazine scaffold, these calculations have provided a rational basis for developing selective synthetic functionalization strategies.

A comprehensive study utilized straightforward calculations of pKa values and N-basicities to guide the regioselective metalation of 6-chloroimidazo[1,2-a]pyrazine (B1590719). rsc.orgrsc.orgnih.gov DFT calculations predicted the acidity (pKa values) of the C-H bonds at various positions on the ring, indicating which protons were most likely to be removed by a given base. rsc.orgnih.gov These theoretical predictions were then confirmed experimentally, allowing for precise control over the reaction site. rsc.orgnih.gov

For instance, calculations showed that using the base TMPMgCl·LiCl would lead to a selective magnesiation at the C3 position. rsc.orgnih.gov Conversely, using a different base, TMP₂Zn·2MgCl₂·2LiCl, resulted in a complete switch of regioselectivity, affording zincation at the C5 position. rsc.orgnih.gov This switch was rationalized by analyzing the relative thermodynamic stabilities of the various potential zinc or magnesium organometallic intermediates. rsc.org

Position on 6-chloroimidazo[1,2-a]pyrazineCalculated pKaPredicted ReactivityReference
C3-H28.5Most acidic C-H bond, site of initial deprotonation rsc.org
C5-H31.6Second most acidic C-H bond rsc.org
C8-H35.1Less acidic rsc.org
C2-H37.1Least acidic C-H bond rsc.org

Furthermore, qualitative analysis of resonance structures helps explain the inherent reactivity of the scaffold toward electrophiles. Electrophilic attack at the C3 position gives an intermediate that maintains the aromaticity of the six-membered pyrazine (B50134) ring and complete octets in all atoms, making it more stable than the intermediate formed from attack at the C2 position. stackexchange.com This prediction aligns with experimental observations of electrophilic bromination occurring at C3. stackexchange.comresearchgate.net DFT calculations also consistently identify the unsaturated imidazole (B134444) nitrogen as the most basic site in related imidazo-fused heterocycles, making it the most likely site of protonation. mdpi.com

Advanced Cheminformatics for Scaffold Analysis and Drug-Likeness Assessment

The imidazo[1,2-a]pyrazine ring system is considered a "versatile" and "privileged" scaffold in drug discovery, partly due to its role as a structural analogue of purines. ijirset.com Advanced cheminformatics provides the tools to analyze this scaffold's properties and assess the drug-likeness of its derivatives.

Scaffold analysis involves understanding how substitutions at different positions affect biological activity. Studies have systematically explored substitutions at the C2, C3, C6, and C8 positions, generating SAR data that guides further design. ijirset.com For example, a study on AMPAR modulators extensively documented the SAR of 8-substituted imidazo[1,2-a]pyrazine derivatives, correlating changes in chemical structure with potency and selectivity. nih.gov

Drug-likeness assessment involves evaluating absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. In silico ADMET predictions are often performed alongside experimental assays. For imidazo[1,2-a]pyrazine derivatives, researchers have evaluated key drug-like properties, including stability in human and rat liver microsomes and apparent permeability in Caco-2 cell assays. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies, a cornerstone of cheminformatics, have also been employed. One study successfully established a QSAR model to correlate the physicochemical parameters of 13 substituted imidazo[1,2-a]pyrazines with their cytotoxic effects against various cancer cell lines, demonstrating the predictive power of such models. ijirset.com The fact that numerous compounds based on this scaffold exhibit potent biological activity and, in some cases, advance to further development stages underscores the favorable drug-like characteristics of the core structure. nih.gov

Future Perspectives and Research Challenges

Translational Research Opportunities for Imidazo[1,2-a]pyrazin-6-ylmethanamine Scaffolds

The translation of basic scientific discoveries into clinical applications is a critical step in the development of new therapeutics. For scaffolds based on this compound, several promising avenues for translational research exist. The broad biological activity of the parent imidazo[1,2-a]pyrazine (B1224502) core suggests that derivatives of the 6-ylmethanamine variant could be effective in a variety of therapeutic areas.

One of the most promising areas for translational research is oncology. Numerous studies have highlighted the anticancer properties of imidazo[1,2-a]pyrazine derivatives. nih.govrsc.orgnih.govnih.gov For instance, certain derivatives have been identified as potent inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/mTOR pathway. nih.gov The this compound scaffold can serve as a starting point for the design of novel anticancer agents with improved efficacy and selectivity. Preclinical studies involving cell lines and animal models will be essential to identify lead compounds for further development. nih.gov

In addition to oncology, there are significant opportunities in the field of infectious diseases. The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Imidazo[1,2-a]pyridine (B132010) analogues have shown significant activity against multidrug-resistant tuberculosis. rsc.org The this compound scaffold could be explored for the development of novel antibiotics and antifungal agents. nih.gov

The table below summarizes some of the potential therapeutic applications for this compound scaffolds based on the activities of related compounds.

Therapeutic AreaPotential Molecular TargetSupporting Evidence from Related Compounds
Oncology PI3K/mTOR, Gαq/11, RAF kinasesPotent inhibitory activity against various cancer cell lines. nih.govnih.govnih.gov
Infectious Diseases Bacterial and fungal cellular pathwaysActivity against multidrug-resistant tuberculosis and pathogenic fungi. rsc.orgnih.gov
Inflammatory Diseases Pro-inflammatory signaling pathwaysAnti-inflammatory properties observed in preclinical models. researchgate.net

Development of Next-Generation this compound Therapeutics

The development of next-generation therapeutics from the this compound scaffold will rely on strategic medicinal chemistry approaches to optimize its pharmacological properties. Key areas of focus will include enhancing potency, improving selectivity, and refining pharmacokinetic profiles.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the chemical structure of the this compound core and evaluating the effects on biological activity, researchers can identify key structural features responsible for therapeutic efficacy. nih.gov For example, substitutions at different positions on the imidazo[1,2-a]pyrazine ring can significantly impact a compound's potency and selectivity. researchgate.net

A crucial aspect of developing next-generation therapeutics is the optimization of a compound's ADME (absorption, distribution, metabolism, and excretion) properties. Poor pharmacokinetic profiles are a common cause of failure in drug development. Medicinal chemists can employ various strategies to improve these properties, such as modifying lipophilicity, introducing metabolically stable groups, and reducing off-target interactions.

Furthermore, the concept of targeted covalent inhibitors (TCIs) represents an exciting frontier. rsc.org By designing molecules that can form a covalent bond with their biological target, it is possible to achieve prolonged and potent inhibition. The this compound scaffold could be functionalized with reactive groups to create novel TCIs for various diseases. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.gov These powerful computational tools can accelerate the identification and optimization of novel drug candidates, including derivatives of this compound.

One of the key applications of AI in this context is de novo drug design. Generative AI models can design novel molecular structures with desired pharmacological properties from scratch. By providing the model with the this compound scaffold as a starting point, it is possible to generate vast libraries of virtual compounds with potentially improved activity and selectivity.

Virtual screening is another area where AI can have a significant impact. ML models can be trained on existing data to predict the biological activity of new compounds. This allows for the rapid screening of large chemical libraries to identify promising candidates for further experimental testing, saving considerable time and resources.

Moreover, AI and ML can be used to predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of compounds. mdpi.com This enables the early identification of molecules with unfavorable pharmacokinetic profiles, allowing researchers to focus their efforts on more promising candidates. The synergy between computational predictions and experimental validation will be crucial for the efficient development of next-generation this compound therapeutics. nih.gov

Addressing Synthetic Challenges and Enhancing Scalability

The successful translation of a promising compound from the laboratory to the clinic is contingent on the ability to synthesize it efficiently and on a large scale. While various synthetic routes for the imidazo[1,2-a]pyrazine core have been developed, challenges related to the specific synthesis of this compound and its derivatives may arise. organic-chemistry.orgrsc.orgrsc.orgnih.govenamine.net

One of the primary challenges is the regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold. The development of synthetic methods that allow for precise control over the position of chemical modifications is crucial for establishing robust SARs and optimizing drug candidates. Recent advances in C-H functionalization and multicomponent reactions offer promising strategies to address this challenge. rsc.orgnih.govbeilstein-journals.orgmdpi.com

Furthermore, the scalability of the synthetic route is a critical consideration. A synthetic pathway that is efficient on a laboratory scale may not be suitable for large-scale production. Therefore, it is important to develop synthetic strategies that are cost-effective, environmentally friendly, and amenable to scale-up from the early stages of drug development. nih.govrsc.org This may involve the use of catalytic methods, flow chemistry, and other green chemistry principles. organic-chemistry.org

The table below outlines some of the key synthetic challenges and potential strategies for the development of this compound derivatives.

Synthetic ChallengePotential Strategies
Regioselective Functionalization Development of novel C-H activation methods, use of directing groups, and exploration of multicomponent reactions. rsc.orgmdpi.com
Scalability of Synthesis Optimization of reaction conditions, implementation of flow chemistry, and utilization of catalytic processes.
Stereoselective Synthesis Use of chiral catalysts and auxiliaries to control the stereochemistry of the final compounds.
Purification of Intermediates and Final Products Development of efficient chromatographic and crystallization techniques.

Q & A

What are the established synthetic routes for Imidazo[1,2-a]pyrazin-6-ylmethanamine, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves treating halogenated intermediates (e.g., Formula 2 in ) with ammonia or aqueous ammonia in inert solvents like alkyl alcohols. Reaction temperatures range from −80°C to 250°C, with higher temperatures favoring faster kinetics but risking decomposition. Solvent polarity and ammonia concentration are critical for nucleophilic substitution efficiency. For example, polar aprotic solvents (e.g., DMF) enhance reactivity compared to alcohols . Advanced routes may employ Friedländer’s method (condensation of aminoimidazoles with carbonyl compounds), as seen in related imidazo[1,2-a]pyrimidines .

What intermediates are critical for optimizing the synthesis of this compound?

Answer:
Key intermediates include halogenated precursors (e.g., Formula 2 in ) and amino-functionalized pyrazines. The halogen leaving group (Cl, Br) impacts substitution rates, while protecting groups on the amine (e.g., Boc) prevent undesired side reactions during multi-step syntheses. For derivatives, intermediates like 3-amino-2-formylimidazo[1,2-a]pyridine are pivotal for cyclocondensation reactions .

How can computational modeling improve the design of this compound derivatives?

Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent, catalyst) . Software tools like Gaussian or ORCA model electronic properties, aiding in tuning substituents for target biological activity .

What methodologies are recommended for structure-activity relationship (SAR) studies of this compound analogs?

Answer:
Systematic SAR requires:

  • Variation of substituents : Introduce electron-withdrawing/donating groups at the pyrazine or imidazole rings to assess electronic effects.
  • Biological assays : Test analogs for receptor binding (e.g., CRF receptors in ) and enzyme inhibition (e.g., COX-2 in ).
  • Computational docking : Tools like AutoDock Vina predict binding modes to receptors, guiding rational design .

How to resolve contradictions in reported biological activities of this compound derivatives?

Answer:
Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges) or impurity profiles. Strategies include:

  • Reproducibility checks : Standardize protocols (e.g., IC50 measurements) across labs.
  • Metabolite profiling : Use LC-MS to identify active metabolites or degradation products.
  • Comparative studies : Benchmark against structurally similar compounds (e.g., imidazo[1,2-b]pyridazines in ) to isolate scaffold-specific effects .

What analytical techniques are essential for characterizing this compound purity and structure?

Answer:

  • NMR (1H/13C) : Assigns proton and carbon environments, confirming regiochemistry.
  • HRMS : Validates molecular formula and detects isotopic patterns.
  • X-ray crystallography : Resolves absolute configuration for chiral derivatives.
  • HPLC-PDA : Quantifies purity (>95% for biological testing) and identifies byproducts .

How to evaluate the potential of this compound in neurological disorder models?

Answer:

  • In vitro models : Test CRF receptor antagonism ( ) using transfected HEK293 cells and cAMP assays.
  • In vivo models : Employ rodent behavioral assays (e.g., forced swim test for anxiety).
  • Selectivity profiling : Screen against off-target receptors (e.g., GPCRs) to minimize side effects .

What strategies enhance the solubility and bioavailability of this compound?

Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the methanamine moiety.
  • Formulation optimization : Use cyclodextrins or lipid nanoparticles for encapsulation.
  • Salt formation : Pair with counterions (e.g., HCl) to improve aqueous solubility .

How to address selectivity challenges in targeting this compound to specific biological pathways?

Answer:

  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors using MOE or Schrödinger.
  • Fragment-based screening : Test truncated analogs to isolate minimal active motifs.
  • Kinome-wide profiling : Use kinase panels (e.g., Eurofins) to assess off-target inhibition .

What experimental designs mitigate instability issues of this compound in biological assays?

Answer:

  • Stability studies : Conduct pH-dependent degradation kinetics (e.g., in PBS or plasma).
  • Light/temperature control : Store compounds in amber vials at −80°C.
  • Additive screening : Include antioxidants (e.g., ascorbic acid) in assay buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyrazin-6-ylmethanamine
Reactant of Route 2
Imidazo[1,2-a]pyrazin-6-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.